1-Ethyl-1,2,2-trimethylcyclopropane
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Overview
Description
1-Ethyl-1,2,2-trimethylcyclopropane is an organic compound with the molecular formula C₈H₁₆ . It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a cyclopropane ring substituted with one ethyl group and three methyl groups, making it a highly branched and compact molecule .
Preparation Methods
The synthesis of 1-ethyl-1,2,2-trimethylcyclopropane can be achieved through several methods:
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Carbene Addition: : One common method involves the addition of carbenes to alkenes. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide. The reaction between the carbene and an appropriate alkene leads to the formation of the cyclopropane ring .
Chemical Reactions Analysis
1-Ethyl-1,2,2-trimethylcyclopropane undergoes various chemical reactions, including:
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Hydrogenation: : In the presence of a catalyst such as platinized carbon, the compound can undergo hydrogenation, leading to the cleavage of the cyclopropane ring and the formation of more stable alkanes .
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Oxidation and Reduction:
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Substitution Reactions: : Due to the strained nature of the cyclopropane ring, the compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups .
Scientific Research Applications
1-Ethyl-1,2,2-trimethylcyclopropane has several applications in scientific research:
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Chemistry: : The compound is used as a model system to study the reactivity and stability of cyclopropane derivatives. Its unique structure makes it an interesting subject for theoretical and experimental studies .
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Biology and Medicine:
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Industry: : In the industrial sector, cyclopropane derivatives are used as intermediates in the synthesis of more complex organic compounds. Their reactivity and stability make them valuable building blocks in organic synthesis .
Mechanism of Action
The mechanism of action of 1-ethyl-1,2,2-trimethylcyclopropane involves the interaction of its strained ring structure with various molecular targets. The high ring strain in cyclopropane derivatives makes them highly reactive, allowing them to participate in a wide range of chemical reactions. The specific molecular targets and pathways involved depend on the nature of the reactions and the conditions under which they occur .
Comparison with Similar Compounds
1-Ethyl-1,2,2-trimethylcyclopropane can be compared with other cyclopropane derivatives, such as:
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Cyclopropane: : The simplest cyclopropane derivative, with the molecular formula C₃H₆. It lacks the additional ethyl and methyl groups present in this compound .
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1,1,2-Trimethylcyclopropane: : A similar compound with three methyl groups attached to the cyclopropane ring. It differs from this compound by the absence of the ethyl group .
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Methylcyclopropane: : Another derivative with a single methyl group attached to the cyclopropane ring. It is less branched and has a simpler structure compared to this compound .
The unique combination of ethyl and methyl groups in this compound contributes to its distinct chemical properties and reactivity, setting it apart from other cyclopropane derivatives .
Properties
CAS No. |
25590-29-8 |
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Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
1-ethyl-1,2,2-trimethylcyclopropane |
InChI |
InChI=1S/C8H16/c1-5-8(4)6-7(8,2)3/h5-6H2,1-4H3 |
InChI Key |
CBKVKJDWYRUKGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1(C)C)C |
Origin of Product |
United States |
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